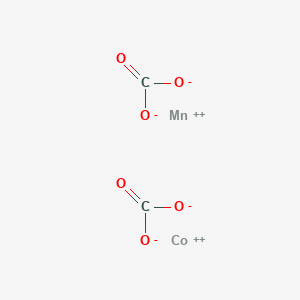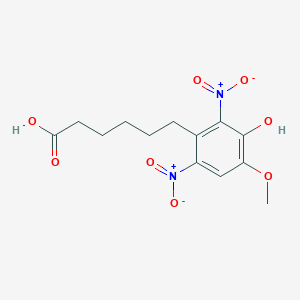
6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid is an organic compound characterized by a hexanoic acid backbone substituted with a hydroxy, methoxy, and dinitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid typically involves multi-step organic reactions. One common approach is the nitration of a methoxy-substituted phenol, followed by the introduction of the hexanoic acid moiety through esterification or amidation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the dinitrophenyl group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminohexanoic acid: An ε-amino acid with similar structural features but different functional groups.
4-Methoxybenzoic acid: Shares the methoxy and carboxylic acid groups but lacks the dinitrophenyl substitution.
2,4-Dinitrophenol: Contains the dinitrophenyl group but lacks the hexanoic acid backbone.
Uniqueness
6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both hydroxy and methoxy groups, along with the dinitrophenyl substitution, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
185396-02-5 |
|---|---|
Molekularformel |
C13H16N2O8 |
Molekulargewicht |
328.27 g/mol |
IUPAC-Name |
6-(3-hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid |
InChI |
InChI=1S/C13H16N2O8/c1-23-10-7-9(14(19)20)8(12(13(10)18)15(21)22)5-3-2-4-6-11(16)17/h7,18H,2-6H2,1H3,(H,16,17) |
InChI-Schlüssel |
ITPPOILJEDJRMX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])CCCCCC(=O)O)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)
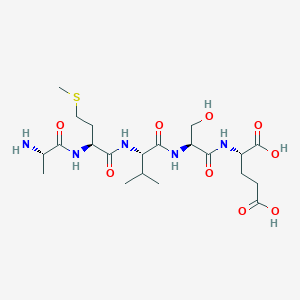
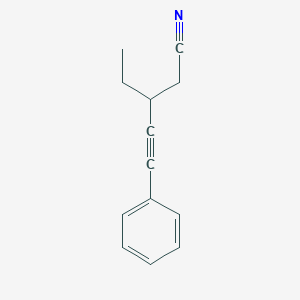
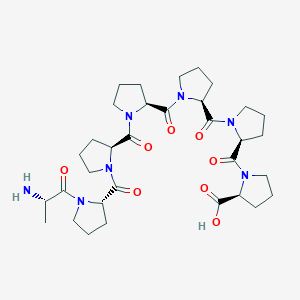
![Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-](/img/structure/B14244870.png)
![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone](/img/structure/B14244874.png)

![2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine](/img/structure/B14244878.png)
![N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine](/img/structure/B14244886.png)
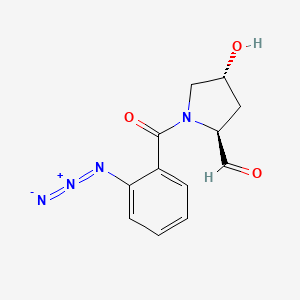
![5-Methyl-3-methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14244901.png)
![Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14244907.png)
![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)
